molecular formula C12H8N2O B607933 1-Hydroxyphenazine CAS No. 528-71-2

1-Hydroxyphenazine

Cat. No. B607933
CAS RN: 528-71-2
M. Wt: 196.209
InChI Key: SVRNCBGWUMMBQB-UHFFFAOYSA-N
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Description

1-Hydroxyphenazine is a simple phenazine metabolite produced by several species of Pseudomonas and Streptomyces . It exhibits broad-spectrum activity with weak antibacterial, antifungal, and antiviral activity .


Synthesis Analysis

This compound is synthesized by Pseudomonas chlororaphis H18. The enzyme PhzS (monooxygenase) was heterologously expressed in a phenazine-1-carboxylic acid (PCA) generating strain Pseudomonas chlororaphis H18, and this compound was isolated and characterized in the genetically modified strain .


Molecular Structure Analysis

This compound is a phenazine carrying a hydroxy substituent at the 1-position . Its molecular formula is C12H8N2O and it has a molecular weight of 196.20 g/mol .


Chemical Reactions Analysis

This compound is a phenazine microbial metabolite with broad-spectrum antibacterial activities against a lot of plant pathogens . It increases production of reactive oxygen species (ROS) in RAW 264.7 cells in a concentration-dependent manner .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.20 g/mol . Its IUPAC name is phenazin-1-ol .

Scientific Research Applications

  • Biosynthesis and Antibacterial Applications : 1-Hydroxyphenazine derivatives, part of the phenazine family, show broad-spectrum antibacterial activities. Research has focused on enhancing their production through genetic modification of Pseudomonas chlororaphis, resulting in the highest reported titers of these compounds, which could be promising for antibacterial applications (Wan, Liu, Xian, & Huang, 2022).

  • Role in Reactive Oxygen Species Generation : As a virulence factor of Pseudomonas aeruginosa, this compound has been shown to mediate the production of reactive oxygen species (ROS), contributing to the virulence properties of this bacterium in infections (Sinha et al., 2015).

  • Antifungal Activity : this compound exhibits antifungal activity against Rhizoctonia solani by interacting with the 40S ribosomal S9 protein, inhibiting fungal protein synthesis. This suggests its potential as a fungal disease management agent (Dharni, Sanchita, Samad, Sharma, & Patra, 2014).

  • Oxidative DNA Damage and Virulence Factor : It acts as a secondary metabolite and virulence factor in Pseudomonas aeruginosa, contributing to tissue damage in cystic fibrosis patients through oxidative stress and cytotoxicity (Sinha, 2008).

  • Spectroelectrochemical Detection : A spectroelectrochemical method has been developed for the detection of this compound, highlighting its redox characteristics. This method can detect this compound in various environments, showcasing its role in microbial metabolism and electron transfer (Chen et al., 2015).

  • Impact on Respiratory Epithelium : this compound contributes to the toxicity of sputum from patients with cystic fibrosis or bronchiectasis colonized by Pseudomonas aeruginosa, affecting ciliary movement in respiratory epithelium (Wilson et al., 1988).

  • Effect on Cell Respiration : It inhibits the uptake of oxygen by mammalian cells, suggesting its role as an electron shunt in the electron transport chain, impacting cell respiration (Armstrong & Stewart-Tull, 1971; Stewart-Tull & Armstrong, 1972).

  • Solubility Characteristics : The solubility of this compound in various solvents has been studied, which is essential for its application as a fungicide in agriculture (Fan, Peng, Xie, & Zhang, 2013).

  • Polymer Redox Behavior : The redox behavior of poly(this compound) has been explored, which could have implications in material science and electronics (Barbero, Miras, Kötz, & Haas, 1999).

  • Effect on Mucus Velocity : this compound impacts tracheal mucus velocity in animal models, providing insights into its role in respiratory tract colonization by Pseudomonas aeruginosa (Munro et al., 1989).

Mechanism of Action

Target of Action

1-Hydroxyphenazine (1-OH-PHZ), also known as Phenazin-1-ol, is a phenazine microbial metabolite . It has broad-spectrum antibacterial activities against a variety of plant pathogens . The primary targets of this compound are these pathogens, and its role is to inhibit their growth and proliferation .

Mode of Action

The mode of action of this compound involves the generation of phenazine radical intermediates via a single-electron transfer reaction with ferrous iron . This process leads to the anaerobic killing of Pseudomonas cells . The recA mutant, which has a defect in the DNA repair system, was found to be more sensitive to anaerobic conditions .

Biochemical Pathways

This compound is produced by the bacterium Pseudomonas chlororaphis . In the biosynthesis process, three enzymes, PhzS (monooxygenase), NaphzNO1 (N-monooxygenase), and LaphzM (methyltransferase), are heterologously expressed in a phenazine-1-carboxylic acid (PCA) generating strain of Pseudomonas chlororaphis H18 . Four phenazines, including this compound, are isolated and characterized in the genetically modified strain .

Pharmacokinetics

Metabolic engineering strategies have been used to increase the yield of this compound .

Result of Action

The result of this compound’s action is the inhibition of the growth and proliferation of various plant pathogens . This is achieved through the generation of phenazine radical intermediates, which lead to the anaerobic killing of Pseudomonas cells .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the production of this compound by Pseudomonas chlororaphis is more efficient when using glycerol or glucose as a renewable carbon source . Furthermore, the compound’s antibacterial activity may be affected by the presence of ferrous iron, which is involved in the generation of phenazine radical intermediates .

Safety and Hazards

When handling 1-Hydroxyphenazine, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The production of 1-Hydroxyphenazine by Pseudomonas chlororaphis H18 was greatly improved through systematically engineering strategies, which is the highest reported to date. This work provides a promising platform for this compound engineering and production .

properties

IUPAC Name

phenazin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRNCBGWUMMBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70871744
Record name Phenazin-1-ol
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Molecular Weight

196.20 g/mol
Source PubChem
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CAS RN

528-71-2
Record name 1-Phenazinol
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